molecular formula C11H13F3N2O B13904741 4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol

4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol

Katalognummer: B13904741
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: LKFNTQCVSXNBKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a trifluoromethyl group on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol typically involves the reaction of 6-(trifluoromethyl)pyridine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where the trifluoromethyl group is introduced to the pyridine ring, followed by the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry .

Eigenschaften

Molekularformel

C11H13F3N2O

Molekulargewicht

246.23 g/mol

IUPAC-Name

4-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-3-1-2-8(16-9)10(17)4-6-15-7-5-10/h1-3,15,17H,4-7H2

InChI-Schlüssel

LKFNTQCVSXNBKE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C2=NC(=CC=C2)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.